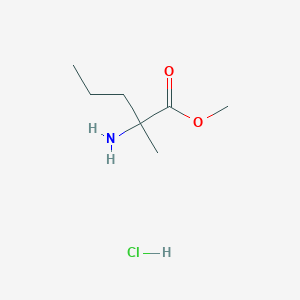

Methyl 2-amino-2-methylpentanoate hydrochloride

Description

The exact mass of the compound Methyl 2-amino-2-methylpentanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-2-methylpentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-methylpentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-7(2,8)6(9)10-3;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNOQUIJVLFACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179485-45-1 | |

| Record name | Norvaline, 2-methyl-, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179485-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-2-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-amino-2-methylpentanoate hydrochloride, a non-proteinogenic amino acid derivative. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the foundational principles and detailed experimental protocols necessary for its thorough characterization. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to synthesize, purify, and analyze this molecule, thereby facilitating its potential applications in medicinal chemistry and materials science. The guide is structured to provide not just data, but also the scientific rationale behind the characterization workflow, ensuring a robust and validated understanding of the compound's behavior.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), those not encoded in the standard genetic code, represent a vast and largely untapped resource for chemical innovation.[1][2] Their structural diversity, extending beyond the 20 common amino acids, allows for the fine-tuning of peptide and small molecule properties, including conformational rigidity, resistance to enzymatic degradation, and altered receptor binding affinities.[1] Methyl 2-amino-2-methylpentanoate hydrochloride, as a derivative of an NPAA, holds potential as a building block in the synthesis of novel pharmaceuticals and functional materials.[3] A thorough understanding of its physicochemical properties is the critical first step in unlocking this potential.

Molecular Structure and Inferred Properties

The foundational attributes of a molecule are dictated by its structure. The following section details the structure of methyl 2-amino-2-methylpentanoate hydrochloride and provides a table of predicted and inferred physicochemical properties based on its constituent functional groups and analogies to similar molecules.

Figure 2: General workflow for the synthesis of methyl 2-amino-2-methylpentanoate hydrochloride.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of amino acid methyl ester hydrochlorides. [4][5] Materials:

-

2-Amino-2-methylpentanoic acid

-

Anhydrous methanol

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask with a magnetic stir bar

-

Drying tube

-

Rotary evaporator

-

Apparatus for vacuum filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add 2-amino-2-methylpentanoic acid (1 equivalent).

-

Reagent Addition: Under a fume hood, slowly add anhydrous methanol to the flask to create a suspension.

-

Esterification: While stirring, slowly add trimethylchlorosilane (1.3-1.8 equivalents) to the suspension at room temperature. [5]The reaction mixture should become a clear solution as the reaction progresses.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-15 hours. [5]Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is no longer detectable.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture to approximately one-fifth of its original volume using a rotary evaporator. [5]6. Crystallization and Isolation: Add an appropriate anti-solvent, such as tetrahydrofuran (THF) or diethyl ether, to the concentrated solution to induce crystallization. Cool the mixture in an ice bath to maximize crystal formation.

-

Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the purified methyl 2-amino-2-methylpentanoate hydrochloride under vacuum to a constant weight.

Experimental Determination of Physicochemical Properties

The following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of methyl 2-amino-2-methylpentanoate hydrochloride.

Figure 3: Experimental workflow for the physicochemical characterization of the synthesized product.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), while impurities tend to depress and broaden the melting range. [6] Protocol:

-

Sample Preparation: Ensure the synthesized methyl 2-amino-2-methylpentanoate hydrochloride is completely dry and finely powdered. [7]2. Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. [8][9]4. Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. [9]5. Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

Solubility Determination

Principle: The solubility of a compound in various solvents is crucial for its formulation and application. As a hydrochloride salt, the title compound is expected to be soluble in polar protic solvents.

Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, diethyl ether, hexanes).

-

Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 10 mg) of the compound.

-

Mixing: Vigorously shake or vortex the tubes for 1-2 minutes. [10]If the solid does not dissolve, sonicate for up to 5 minutes. [10]4. Observation: Visually inspect for the complete dissolution of the solid.

-

Classification: Classify the solubility as:

-

Freely soluble: If less than 1 part of solvent is required for 1 part of solute.

-

Soluble: If 1 to 10 parts of solvent are required.

-

Sparingly soluble: If 30 to 100 parts of solvent are required.

-

Slightly soluble: If 100 to 1000 parts of solvent are required.

-

Very slightly soluble: If 1000 to 10,000 parts of solvent are required.

-

Practically insoluble: If more than 10,000 parts of solvent are required.

-

pKa Determination by Potentiometric Titration

Principle: The pKa of the ammonium group can be determined by titrating a solution of the compound with a standard base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point. [11][12] Protocol:

-

Solution Preparation: Accurately weigh a sample of methyl 2-amino-2-methylpentanoate hydrochloride and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. [11]

Structural Elucidation and Spectral Data

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information on the number and types of protons in the molecule, as well as their connectivity. Expected signals would include a singlet for the ester methyl group, a broad singlet for the ammonium protons, and multiplets for the pentyl chain protons.

-

¹³C NMR: This will show the number of unique carbon environments. Key signals will be the carbonyl carbon of the ester, the quaternary carbon attached to the amino group, and the carbons of the pentyl chain and the ester methyl group. [13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. [14][15]* N-H stretching: A broad band is expected in the range of 3000-3300 cm⁻¹ due to the ammonium group.

-

C-H stretching: Sharp peaks are expected around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretching: A strong, sharp peak around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. [16]* C-O stretching: A peak in the region of 1000-1300 cm⁻¹ corresponds to the C-O single bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. [17][18][19]* Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the free amine form of the molecule.

Conclusion

References

-

University of Colorado, Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Kadaba, P. K. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(9), 3536-3542. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Hendriks, J. H., De Vries, R. M. J., & Van den Broek, J. A. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 767, 23-41. [Link]

-

YouTube. (2020, August 19). Physico-Chemical Properties of Amino acids. Retrieved from [Link]

- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

Wang, Y., et al. (2018). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry, 66(33), 8829-8837. [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

-

ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

-

Scientific Electronic Library Online (SciELO). (2008, January 28). Article. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

-

PubMed. (n.d.). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link]

- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

ACS Omega. (2020, April 3). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

-

MDPI. (n.d.). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

-

OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Mass Spectra of Amino-acid and Peptide Derivatives. Retrieved from [Link]

-

Pianeta Chimica. (n.d.). Problem 2. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]

-

European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

YouTube. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Retrieved from [Link]

-

National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Non-proteinogenic amino acids potential use as allelochemicals. Retrieved from [Link]

-

CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). 55th INTERNATIONAL CHEMISTRY OLYMPIAD 2023 UK Round One. Retrieved from [Link]

-

ResearchGate. (2016, April 29). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Retrieved from [Link]

-

Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

-

YouTube. (2020, July 25). There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I).. Retrieved from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance | MDPI [mdpi.com]

- 3. (2R,3S)-2-amino-3-methylpentanoic acid;CAS No.:1509-35-9 [chemshuttle.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. scribd.com [scribd.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 18. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 19. application.wiley-vch.de [application.wiley-vch.de]

Technical Guide: Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Physicochemical Characterization, Synthesis, and Peptidomimetic Applications

Executive Summary

Methyl 2-amino-2-methylpentanoate hydrochloride (MW: 181.66 g/mol ) is the methyl ester hydrochloride salt of

Physicochemical Characterization

The precise molecular weight and structural data are fundamental for stoichiometric calculations in peptide synthesis.

1.1 Molecular Weight Calculation

The compound consists of the free base ester protonated by hydrochloric acid.

Table 1: Stoichiometric Breakdown

| Component | Formula | Contribution to MW ( g/mol ) |

| Parent Acid | 2-Amino-2-methylpentanoic acid ( | 131.17 |

| Ester Modification | Methylation ( | +14.03 |

| Free Base Ester | Methyl 2-amino-2-methylpentanoate ( | 145.20 |

| Counterion | Hydrochloride ( | +36.46 |

| Final Salt | 181.66 |

1.2 Physical Properties

-

Appearance: Typically a white to off-white crystalline powder.

-

Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the hydrochloride salt. Sparingly soluble in non-polar solvents (hexane, diethyl ether).

-

Hygroscopicity: The HCl salt is hygroscopic; storage under inert atmosphere (nitrogen or argon) with desiccant is recommended to prevent hydrolysis back to the acid.

Structural Significance in Drug Design[1][2]

The core value of methyl 2-amino-2-methylpentanoate lies in its quaternary

2.1 The "Magic Methyl" and Thorpe-Ingold Effect

The introduction of the

-

Conformational Locking: It forces peptides to adopt helical conformations, particularly the

-helix or -

Metabolic Stability: The absence of an

-hydrogen eliminates the primary abstraction site for transaminases and proteases, significantly extending the half-life (

Figure 1: Mechanism of conformational restriction induced by

Synthesis Protocol

The synthesis of sterically hindered amino acid esters requires robust conditions. The standard Fisher esterification using thionyl chloride (

3.1 Reagents and Equipment

-

Substrate: 2-Amino-2-methylpentanoic acid (Alpha-methylnorvaline).[2]

-

Reagent: Thionyl Chloride (

) (High Purity). -

Solvent: Anhydrous Methanol (MeOH).

-

Equipment: Round-bottom flask, reflux condenser, drying tube (

), ice bath.

3.2 Step-by-Step Methodology

-

Preparation (0°C): Chill 20 mL of anhydrous methanol in a round-bottom flask to 0°C using an ice bath.

-

Activation (Exothermic): Slowly add Thionyl Chloride (1.5 equivalents relative to the amino acid) dropwise.

-

Caution: This reaction is highly exothermic and evolves

and

-

-

Addition: Add 2-Amino-2-methylpentanoic acid (1.0 equivalent) to the solution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 12–24 hours.

-

Note: The quaternary center creates steric hindrance, requiring longer reaction times than standard amino acids (e.g., Gly, Ala).

-

-

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator).

-

Purification:

-

Redissolve the crude residue in a minimum amount of dry methanol.

-

Precipitate by adding cold diethyl ether or hexane.

-

Filter and dry under vacuum to obtain the hydrochloride salt.

-

Figure 2: Thionyl chloride mediated esterification workflow.

Analytical Validation

To verify the identity and purity of the synthesized compound, the following analytical signatures should be confirmed.

-

Proton NMR (

-NMR, 400 MHz,-

3.75 ppm (s, 3H,

-

1.50 ppm (s, 3H,

-

0.90 ppm (t, 3H, terminal

-

Multiplets for the propyl

groups.

-

3.75 ppm (s, 3H,

-

Mass Spectrometry (ESI-MS):

-

Positive Mode (

): Peak at 146.2 m/z (corresponding to the free base mass + proton). -

Note: The HCl salt dissociates in the MS source; you will observe the cation mass.

-

Handling and Safety

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). Thionyl chloride used in synthesis is corrosive and releases toxic gases.[3]

-

Storage: Store at -20°C. The ester bond is susceptible to hydrolysis if exposed to atmospheric moisture over time.

References

-

PubChem. (2025).[2][4][5] 2-Amino-2-methylpentanoic acid | C6H13NO2.[2] National Library of Medicine. [Link][2]

-

Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

-

Toniolo, C., et al. (2001). Conformationally constrained amino acids: synthesis and incorporation into peptides. MDPI.[6] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-2-methylpentanoic acid | C6H13NO2 | CID 229526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pianetachimica.it [pianetachimica.it]

- 4. Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-amino-3-methylpentanoate | C7H15NO2 | CID 437686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

stability and storage conditions for methyl 2-amino-2-methylpentanoate hydrochloride

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for methyl 2-amino-2-methylpentanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, its primary degradation pathways, and scientifically grounded recommendations for handling and storage to ensure its integrity and purity. Furthermore, this guide outlines detailed methodologies for conducting stability assessments, including forced degradation studies and the application of relevant analytical techniques, to empower researchers in their experimental design and data interpretation.

Introduction and Physicochemical Properties

Methyl 2-amino-2-methylpentanoate hydrochloride is an amino acid ester derivative that serves as a valuable building block in organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1] The presence of a hydrochloride salt enhances its stability and aqueous solubility compared to its free base form, making it more amenable to various laboratory applications.[1][2] Understanding its inherent stability characteristics is paramount for maintaining its chemical integrity throughout its lifecycle, from initial synthesis to its application in complex multi-step processes.

Table 1: Physicochemical Properties of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClNO₂ | [3] |

| Molecular Weight | 181.66 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water and methanol. | [2] |

As a hydrochloride salt of an amino acid ester, its reactivity and stability are primarily governed by the ester and amino functional groups.[1] Proper handling and storage are crucial to prevent degradation and ensure the reliability of experimental outcomes.[1]

Intrinsic Stability and Degradation Pathways

The stability of methyl 2-amino-2-methylpentanoate hydrochloride is influenced by several environmental factors, including temperature, moisture, pH, and light. Like many amino acid esters, it is susceptible to degradation, primarily through hydrolysis.[2]

Hydrolytic Degradation

The most significant degradation pathway for methyl 2-amino-2-methylpentanoate hydrochloride is the hydrolysis of the methyl ester group.[2] This reaction results in the formation of 2-amino-2-methylpentanoic acid and methanol. The rate of hydrolysis is highly dependent on the pH of the environment.

-

Acid-Catalyzed Hydrolysis: In strongly acidic conditions, the ester can undergo hydrolysis, although the hydrochloride salt form provides some initial stability.[2][5]

-

Base-Catalyzed Hydrolysis: The ester is particularly susceptible to hydrolysis under basic (alkaline) conditions.[2][6] This process is generally faster than acid-catalyzed hydrolysis for esters.[7]

The general mechanism for hydrolysis is a critical consideration when working with this compound in aqueous solutions.

Caption: Primary hydrolytic degradation pathway.

Thermal Stability

Elevated temperatures can accelerate the rate of chemical degradation. While generally stable at room temperature in a dry, solid state, prolonged exposure to high temperatures should be avoided.[2] For amino acid ester hydrochlorides, temperatures exceeding 60-80°C can lead to deterioration.[8] Thermal degradation can lead to a variety of breakdown products and a loss of potency.[9]

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions in many organic molecules. To ensure the long-term stability of methyl 2-amino-2-methylpentanoate hydrochloride, it is crucial to protect it from light. The ICH Q1B guideline recommends photostability testing to assess the impact of light exposure on new drug substances and products.[10]

Oxidative Stability

While hydrolysis is the primary concern, the potential for oxidative degradation should also be considered, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species. Forced degradation studies often include an oxidative stress condition to evaluate this potential pathway.[11]

Recommended Storage and Handling

To maintain the purity and integrity of methyl 2-amino-2-methylpentanoate hydrochloride, adherence to appropriate storage and handling protocols is essential.

Solid-State Storage

For long-term storage, the compound should be kept in its solid, crystalline form.

Table 2: Recommended Long-Term Storage Conditions (Solid)

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term (years) or 4°C for medium-term (months to 2 years).[4] | Minimizes thermal degradation and preserves chemical integrity. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[12] | Protects against moisture and potential oxidative degradation. |

| Container | Tightly sealed, opaque container. | Prevents moisture absorption and protects from light.[13] |

| Environment | Cool, dry, and well-ventilated area away from direct sunlight.[13] | Mitigates hydrolysis, thermal, and photolytic degradation. |

When stored as a powder under these conditions, the shelf life can extend for several years.[4][14]

Solution Storage

Solutions of methyl 2-amino-2-methylpentanoate hydrochloride are more prone to degradation, primarily through hydrolysis.

Table 3: Recommendations for Solution Handling

| Guideline | Rationale |

| Preparation | Prepare solutions fresh for each use whenever possible. |

| Storage (Short-Term) | If storage is necessary, store at -20°C or -80°C for up to 1-6 months, depending on the solvent and concentration.[4] |

| Solvents | Use anhydrous solvents if the subsequent reaction chemistry is sensitive to water. |

| pH | Maintain a slightly acidic pH to minimize base-catalyzed hydrolysis. |

Stability Assessment Methodologies

A thorough understanding of a compound's stability profile is achieved through rigorous experimental evaluation. Forced degradation studies are a key component of this process.[15]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[16] This helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[15]

Caption: General workflow for a forced degradation study.

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Example Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | Ester hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group or alkyl chain |

| Thermal | Solid sample at 80°C for 48 hours | General decomposition |

| Photochemical | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[10] | Photolytic cleavage or rearrangement |

Analytical Techniques for Stability Assessment

The development of a stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high sensitivity and resolving power.[17] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like trifluoroacetic acid) is a common starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structure of unknown degradation products by providing molecular weight and fragmentation information.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups, such as the loss of the ester carbonyl peak and the appearance of a carboxylic acid peak upon hydrolysis.

Experimental Protocol: HPLC Method for Stability Assessment

The following is a representative protocol for assessing the stability of methyl 2-amino-2-methylpentanoate hydrochloride.

1. Preparation of Samples:

- Control Sample: Dissolve a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

- Stressed Samples: Subject the compound to the forced degradation conditions outlined in Table 4. Neutralize the acid and base-stressed samples before dilution to the target concentration.

2. HPLC Instrumentation and Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 20 minutes.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detector: UV at 210 nm.

- Injection Volume: 10 µL.

3. Data Analysis:

- Compare the chromatograms of the stressed samples to the control.

- Calculate the percentage of the parent compound remaining.

- Determine the percentage of each degradation product formed (as a percentage of the total peak area).

- The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak and from each other.

Conclusion

The stability of methyl 2-amino-2-methylpentanoate hydrochloride is a critical factor for its successful application in research and development. The primary degradation pathway is hydrolysis of the ester functionality, which is accelerated by basic conditions and elevated temperatures. To ensure its integrity, the compound should be stored in a cool, dry, and dark environment in a tightly sealed container, preferably under an inert atmosphere. When working with solutions, it is best practice to prepare them fresh and store them at low temperatures if short-term storage is unavoidable. A systematic approach to stability testing, incorporating forced degradation studies and validated stability-indicating analytical methods like HPLC, is essential for fully characterizing the compound's stability profile and ensuring the quality and reliability of experimental data.

References

-

MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]

-

Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

- Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.

-

National Institutes of Health (NIH). (n.d.). Degradation of 2‑Amino‑2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

PubMed. (n.d.). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of 2‑Amino‑2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

-

Reddit. (2024). Amino acid solution storage – please help : r/labrats. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-methylpentanoate. Retrieved from [Link]

-

SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Retrieved from [Link]

-

SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). methyl 2-methylpentanoate. Retrieved from [Link]

-

Quora. (2012). How long can one store amino acids at room temperature?. Retrieved from [Link]

-

ACS Publications. (2024). Development of a Molecularly Imprinted Pencil Graphite Electrode for the Voltammetric Detection of Hg2+ Ions | ACS Omega. Retrieved from [Link]

-

ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ScienceDirect. (2024). CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. Retrieved from [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. Retrieved from [Link]

- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. Retrieved from [Link]

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

PubMed. (n.d.). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]

-

PubMed. (n.d.). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Retrieved from [Link]

Sources

- 1. CAS 92760-72-0: methyl (2S)-2-amino-2-methyl-butanoate hyd… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 2-amino-3-methylpentanoate | C7H15NO2 | CID 437686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ajpsonline.com [ajpsonline.com]

- 12. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]

- 13. pangoo.biz [pangoo.biz]

- 14. quora.com [quora.com]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. sepscience.com [sepscience.com]

- 18. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of methyl 2-amino-2-methylpentanoate hydrochloride (NMR, IR, MS)

This technical guide provides an in-depth spectroscopic profile of methyl 2-amino-2-methylpentanoate hydrochloride (also known as

This compound represents a specific class of

Executive Summary & Structural Logic

Compound: Methyl 2-amino-2-methylpentanoate hydrochloride

Formula:

The "Quaternary" Signature

Unlike standard amino acid esters (e.g., L-Norvaline methyl ester), this molecule lacks an

-

Absence of

-Methine Signal: The typical multiplet/triplet around 3.8–4.0 ppm seen in standard amino acids is missing.[1] -

Appearance of

-Methyl Singlet: A sharp singlet integrates for 3 protons in the aliphatic region (~1.4–1.6 ppm).[1] -

Steric Shielding: The ester carbonyl carbon is slightly shielded compared to non-substituted analogs due to the gem-dimethyl-like effect.[1]

Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating this compound, highlighting the critical QC checkpoints.

Figure 1: Analytical workflow for the synthesis and validation of sterically hindered amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Sample Preparation

Due to the ionic nature of the hydrochloride salt, DMSO-d6 is the preferred solvent.[2] It ensures complete solubility and slows proton exchange, allowing for the observation of the ammonium (

-

Concentration: ~10-15 mg in 0.6 mL DMSO-d6.

-

Reference: TMS (0.00 ppm) or residual solvent peak (2.50 ppm).[1][2]

NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct lack of coupling on the

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.60 – 8.80 | Broad Singlet | 3H | Ammonium protons (deshielded/exchangeable). | |

| 3.75 | Singlet | 3H | Methyl ester protons.[1] | |

| 1.75 – 1.90 | Multiplet | 2H | Methylene group adjacent to the quaternary center.[1] | |

| 1.52 | Singlet | 3H | Diagnostic Peak: The quaternary methyl group.[1] | |

| 1.25 – 1.40 | Multiplet | 2H | Middle methylene of the propyl chain.[1] | |

| 0.91 | Triplet ( | 3H | Terminal methyl of the propyl chain.[1] |

Interpretation:

-

The 1.52 ppm singlet is the critical proof of

-methylation.[1] In the parent norvaline ester, this region would be empty, and a signal at ~3.9 ppm (CH-N) would be present.[2] -

The 3.75 ppm singlet confirms the successful formation of the methyl ester.[1]

NMR Data (100 MHz, DMSO-d6)

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| 171.5 | Quaternary ( | Carbonyl | Typical ester carbonyl. |

| 60.2 | Quaternary ( | Diagnostic: Significantly downfield due to N and C=O attachment.[1] | |

| 53.1 | Primary ( | Ester methyl carbon.[1] | |

| 39.5 | Secondary ( | Often obscured by DMSO solvent signal (39.5 ppm).[1] | |

| 22.5 | Primary ( | The methyl substituent on the alpha carbon.[1] | |

| 17.8 | Secondary ( | Propyl chain methylene.[1] | |

| 13.9 | Primary ( | Terminal methyl.[1] |

Mass Spectrometry (MS)[1][2][5][6][7]

Fragmentation Logic

In Electrospray Ionization (ESI), the molecule appears primarily as the protonated free base

-

Monoisotopic Mass (Free Base): 145.11 Da

-

Observed Ion (ESI+): 146.12 m/z

[2]

Fragmentation Pathway (ESI-MS/MS)

The fragmentation is driven by the stability of the carbocation formed after the loss of the ester group.[2]

Figure 2: Predicted ESI-MS fragmentation pathway for methyl 2-amino-2-methylpentanoate.

Key Fragments:

-

m/z 146: Parent Ion.

-

m/z 87: Base peak in many

-methyl amino acids, corresponding to the amine-stabilized carbocation

Infrared (IR) Spectroscopy[1][2]

The IR spectrum is dominated by the hydrochloride salt form, which broadens the N-H stretching region.[1][2]

| Wavenumber ( | Intensity | Assignment | Description |

| 2800 – 3200 | Strong, Broad | Characteristic of ammonium salts ( | |

| 1745 – 1755 | Strong, Sharp | Ester carbonyl.[1][2] Higher frequency due to electron-withdrawing | |

| 1580 – 1600 | Medium | Asymmetric bending of the | |

| 1200 – 1250 | Strong | Ester C-O-C asymmetric stretch.[1] | |

| 1100 – 1150 | Medium | Aliphatic amine C-N bond.[1] |

References

-

General Synthesis of Amino Acid Methyl Esters: Li, X., et al.[1][2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, no.[1][2][4][5] 5, 2008, pp. 1111-1119.[1][2]

-

Spectroscopic Data of Analogous Compounds (L-Norvaline Methyl Ester): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7019097, L-Norvaline, methyl ester." PubChem.

-

Mass Spectrometry of Alpha-Methyl Amino Acids: Breci, L. "Mass Spectrometry - Fragmentation Patterns."[1] Chemistry LibreTexts. [2]

-

NMR Solvent Effects on Ammonium Salts: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Standard text for interpreting NH3+ broadening in DMSO vs MeOD).

Sources

- 1. L-Norvaline, methyl ester | C6H13NO2 | CID 7019097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

enantioselective synthesis of alpha,alpha-disubstituted amino acid esters

The Quaternary Challenge: Enantioselective Synthesis of -Disubstituted Amino Acid Esters

Executive Summary: The Steric Imperative

In modern medicinal chemistry,

-

Proteolytic Stability: Steric shielding of the amide bond prevents enzymatic degradation, increasing the in vivo half-life of peptide therapeutics.

-

Receptor Selectivity: Locking pharmacophores into bioactive conformations to enhance potency.

However, synthesizing these esters is non-trivial. The creation of a quaternary stereocenter involves overcoming significant steric repulsion between the incoming electrophile and the existing substituents. This guide details three field-proven, high-fidelity strategies to surmount this barrier: Asymmetric Phase-Transfer Catalysis (PTC) , Pd-Catalyzed Allylic Alkylation , and the Catalytic Asymmetric Strecker Reaction .

Strategic Decision Framework

Selecting the correct synthetic route depends on the substrate class and the nature of the desired side chain.

Strategy A: Asymmetric Phase-Transfer Catalysis (The Maruoka Protocol)

Best for: Alkylating glycine or alanine Schiff bases with unactivated alkyl halides. Mechanism: Ion-pairing.

The most robust method for generating

Mechanistic Insight

The reaction operates at the interface of a biphasic system (Toluene/50% aqueous KOH). The chiral ammonium cation (

Experimental Protocol: Synthesis of -Methyl-Phenylalanine Ester

Target: (S)-tert-butyl 2-amino-2-benzylpropanoate.

-

Reagents:

-

Substrate: tert-Butyl ester of alanine benzophenone Schiff base (1.0 equiv).

-

Electrophile: Benzyl bromide (1.2 equiv).

-

Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%).

-

Base: 50% aqueous KOH.

-

Solvent: Toluene.[2]

-

-

Procedure:

-

Setup: In a flame-dried flask under Argon, dissolve the Schiff base (1.0 mmol) and Maruoka catalyst (0.01 mmol) in toluene (5 mL).

-

Initiation: Cool the mixture to 0°C. Add benzyl bromide (1.2 mmol).

-

Biphasic Activation: Vigorously stir the solution and add 50% aqueous KOH (3 equiv) dropwise. Critical: High stir rates (>1000 rpm) are essential to maximize interfacial surface area.

-

Monitoring: Stir at 0°C for 4–12 hours. Monitor consumption of the Schiff base via TLC or LC-MS.

-

Workup: Quench with water/ice. Extract with Et2O. Wash organics with brine, dry over MgSO4, and concentrate.

-

Hydrolysis: Dissolve the crude imine in THF/1N HCl (1:1) and stir at RT for 1 hour to cleave the benzophenone auxiliary.

-

Purification: Neutralize with NaHCO3, extract, and purify via silica gel chromatography.

-

Validation Criteria:

-

Yield: >90%

-

Enantiomeric Excess (ee): >98% (determined via Chiral HPLC, e.g., Daicel Chiralpak AD-H).

Strategy B: Pd-Catalyzed Allylic Alkylation of Azlactones

Best for: Introducing complex allylic side chains or creating quaternary centers adjacent to tertiary centers.

Mechanism: Transition Metal Catalysis (

This method utilizes azlactones (oxazolones) as "masked" amino acid nucleophiles. The palladium catalyst generates an electrophilic

Workflow Diagram

Key Technical Consideration: The "Soft" Nucleophile

Azlactones are "soft" nucleophiles (pKa ~9-11). The reaction proceeds with net retention of configuration if the starting allylic ester is chiral (double inversion: anti-oxidative addition followed by anti-nucleophilic attack). However, when using achiral allylic substrates, chiral ligands like the Trost Ligand (DACH-phenyl) or Phosphinooxazolines (PHOX) are required to induce enantioselectivity.

Strategy C: Catalytic Asymmetric Strecker Reaction

Best for: De novo synthesis from ketones (ketimines). Mechanism: Nucleophilic addition to C=N bond.

The Strecker reaction builds the amino acid skeleton directly from a ketone-derived imine (ketimine). This is the most direct route but historically the most difficult due to the low reactivity of ketimines compared to aldimines.

Modern Protocol: Use of chiral thiourea organocatalysts or Gadolinium (Gd) complexes to activate the ketimine.

-

Substrate: N-protecting group is crucial (e.g., Benzhydryl or Boc).

-

Cyanide Source: TMSCN is preferred over HCN for safety and solubility.

-

Conversion to Ester: The resulting

-aminonitrile requires acid-catalyzed alcoholysis (Pinner reaction conditions: HCl/MeOH) to yield the ester.

Comparative Data Analysis

| Feature | Maruoka PTC (Strategy A) | Pd-Allylation (Strategy B) | Strecker (Strategy C) |

| Primary Bond Formed | C( | C( | C( |

| Substrate Class | Glycine/Alanine Schiff Base | Azlactone (Oxazolone) | Ketimine |

| Catalyst Type | Chiral Ammonium Salt (Metal-Free) | Pd(0) + Chiral Ligand | Thiourea / Gd / Al |

| Typical Yield | 85–98% | 80–95% | 70–90% |

| Typical ee | 90–99% | 85–96% | 80–95% |

| Scalability | High (Industrial standard) | Moderate (Cost of Pd) | High (Cheap reagents) |

| Limitation | Requires activated electrophiles (halides) | Restricted to allylic side chains | Nitrile hydrolysis can be harsh |

References

-

Ooi, T., & Maruoka, K. (1999).[3] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. Link -

Trost, B. M., & Ariza, X. (1997). Catalytic Enantioselective Alkylation of Azlactones with Allylic Carbonates. Journal of the American Chemical Society, 119(43), 10565–10566. Link

-

Vachal, P., & Jacobsen, E. N. (2000).[4] Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867–870.[4] Link

-

Ooi, T., Kameda, M., & Maruoka, K. (2003). Asymmetric Synthesis of

-Dialkyl- -

Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[5] Journal of the American Chemical Society, 126(46), 15044–15045. Link

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of chiral alpha,alpha-disubstituted amino acids

Technical Guide: Synthesis of Chiral -Disubstituted Amino Acids

Executive Summary

The synthesis of

This guide provides a rigorous technical analysis of the two most robust methodologies for constructing these challenging tetrasubstituted stereocenters: Self-Regeneration of Stereocenters (SRS) and Asymmetric Phase-Transfer Catalysis (PTC) .

Structural Significance & Pharmacological Utility[1][2]

The introduction of a second alkyl group at the

Key Advantages in Drug Development:

-

Metabolic Stability: The absence of an

-proton prevents racemization and blocks the mechanism of action for many proteases/peptidases. -

Conformational Control:

-Methylated amino acids (e.g., Aib, -

Lipophilicity: Increased hydrophobic surface area improves membrane permeability.

The Synthetic Challenge: Quaternary Stereocenters

Constructing a quaternary stereocenter is inherently more difficult than a tertiary one due to significant steric repulsion between the incoming electrophile and the trisubstituted enolate. Furthermore, standard enantioselective methods (like asymmetric hydrogenation) are often ineffective for tetrasubstituted olefins.

To overcome this, two dominant strategies have emerged:

-

Chiral Memory (SRS): Using the original stereocenter to generate a temporary second stereocenter, which then directs the reconstruction of the quaternary center (Seebach's method).

-

Chiral Catalysis (PTC): Using a chiral external catalyst to shield one face of an achiral enolate substrate (Maruoka/O'Donnell method).

Method A: Self-Regeneration of Stereocenters (SRS)[3][4]

Developed by Dieter Seebach , this method is the "gold standard" for modifying existing chiral amino acids (e.g., Proline, Alanine). The core concept relies on a "pivot" mechanism.

The Mechanism[1][5]

-

Condensation: The amino acid condenses with an aldehyde (e.g., pivalaldehyde) to form an acetal (oxazolidinone). This creates a second stereocenter.[1]

-

Enolization: Treatment with a strong base (LDA) destroys the original

-stereocenter, generating a planar enolate. -

Memory: The second stereocenter (the acetal) remains intact and dictates the facial selectivity of the incoming electrophile.

-

Regeneration: Hydrolysis removes the auxiliary, yielding the

-disubstituted amino acid.

Visualization: SRS Pathway

Figure 1: The Seebach SRS principle applied to Proline. The acetal stereocenter directs the alkylation, regenerating chirality.

Method B: Asymmetric Phase-Transfer Catalysis (PTC)

For de novo synthesis (starting from achiral glycine equivalents), Asymmetric PTC is superior. Pioneered by O'Donnell and perfected by Maruoka , this method uses chiral quaternary ammonium salts.

The Mechanism[1][5]

-

Substrate: A glycine Schiff base ester (lipophilic) is used.

-

Interface: An aqueous base (KOH) generates the enolate at the interface.

-

Ion Pairing: The chiral quaternary ammonium cation (

) extracts the enolate into the organic phase. -

Shielding: The bulky, chiral structure of the catalyst (often binaphthyl-derived) blocks one face of the enolate, forcing the alkyl halide to attack from the opposite side.

Visualization: Maruoka PTC Cycle

Figure 2: Catalytic cycle of Maruoka phase-transfer alkylation. The chiral catalyst facilitates the reaction in the organic phase.

Experimental Protocols

Protocol A: Synthesis of -Methyl-Proline (SRS Method)

Based on Seebach et al., J. Am. Chem. Soc. 1983.

Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Methyl Iodide.

-

Acetal Formation:

-

Reflux L-Proline (10 g) with pivalaldehyde (1.5 eq) in pentane using a Dean-Stark trap and catalytic TsOH.

-

Result:cis-oxazolidinone (single diastereomer).

-

-

Enolization:

-

Cool a solution of the oxazolidinone (1.0 eq) in dry THF to -78°C under Argon.

-

Add LDA (1.1 eq) dropwise over 20 mins. The solution will turn yellow/orange.

-

Critical: Maintain -78°C to prevent decomposition.

-

-

Alkylation:

-

Add Methyl Iodide (1.5 eq) slowly.

-

Stir at -78°C for 2 hours, then allow to warm to -30°C overnight.

-

Quench with sat.

.[2]

-

-

Hydrolysis:

-

Reflux the alkylated intermediate in 6N HCl for 12 hours.

-

Purify via ion-exchange chromatography (Dowex 50).

-

Validation:

-

NMR: Disappearance of the

-

Optical Rotation: Compare

with literature values to confirm enantiopurity.

Protocol B: Synthesis of -Benzyl-Alanine (Maruoka PTC)

Based on Ooi & Maruoka, J. Am. Chem. Soc. 2003.

Reagents:

-

Setup:

-

Dissolve the alanine Schiff base (1.0 mmol) and Maruoka catalyst (0.01 mmol) in Toluene (3 mL).

-

Cool to 0°C.

-

-

Reaction:

-

Add Benzyl Bromide (1.2 mmol).

-

Add 50% aqueous KOH (3 eq) vigorously.

-

Stir at 0°C for 4-8 hours. High stirring rate is essential for phase transfer.

-

-

Workup:

-

Separate phases. Wash organic layer with water and brine.

-

Concentrate and hydrolyze the imine with 1N HCl in THF (room temp, 1h).

-

-

Purification:

-

Extract the benzophenone byproduct with ether.

-

Basify the aqueous layer to precipitate the amino acid ester or purify by column chromatography.

-

Comparative Data Analysis

| Feature | Seebach SRS | Maruoka PTC |

| Starting Material | Chiral Amino Acid (Pool) | Achiral Glycine/Alanine |

| Stereocontrol Source | Internal (Substrate control) | External (Catalyst control) |

| Scalability | Moderate (Stoichiometric auxiliary) | High (Catalytic, <1 mol%) |

| Reaction Conditions | Cryogenic (-78°C), Anhydrous | Mild (0°C to RT), Aqueous/Organic |

| Atom Economy | Low (Auxiliary is lost) | High (Catalyst recycled) |

| Typical ee | >98% (Diastereoselectivity) | 90-99% (Enantioselectivity) |

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Journal of the American Chemical Society.[3]

-

Ooi, T., & Maruoka, K. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. -

Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of

-Disubstituted -

Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development.

Technical Guide: Structural Characterization of Methyl 2-amino-2-methylpentanoate Hydrochloride

The following technical guide details the structural chemistry, synthesis, and crystallographic characterization of Methyl 2-amino-2-methylpentanoate Hydrochloride (also known as

Executive Summary

Methyl 2-amino-2-methylpentanoate hydrochloride is a non-proteinogenic,

Chemical Context & Significance

The Quaternary Carbon Effect

The defining feature of this molecule is the substitution of the

-

Conformational Restriction: The steric bulk of the geminal alkyl groups restricts rotation, forcing the molecule into specific helical conformations (often

-helix promoters in peptides). -

Metabolic Stability: The absence of an

-hydrogen prevents abstraction by transaminases, significantly increasing the half-life of drugs incorporating this moiety.

Chemical Identity[1][2][3]

-

IUPAC Name: Methyl 2-amino-2-methylpentanoate hydrochloride

-

Common Name:

-Methylnorvaline methyl ester HCl -

Formula:

-

Key Functional Groups: Methyl ester (lipophilic), Ammonium salt (hydrophilic/ionic), Quaternary

-carbon.

Synthesis & Crystallization Protocol

To obtain a crystal structure, one must first synthesize the hydrochloride salt in high purity. The standard Fischer esterification is modified here to accommodate the steric hindrance of the

Synthesis Workflow (Anhydrous Conditions)

Reagents: 2-amino-2-methylpentanoic acid, Thionyl Chloride (

-

Activation: Cool anhydrous methanol (20 mL/g substrate) to

under -

Reagent Generation: Dropwise addition of

(1.5 eq). Caution: Exothermic generation of HCl gas. -

Addition: Add solid 2-amino-2-methylpentanoic acid in one portion.

-

Reflux: Heat to reflux (

) for 12–18 hours. The quaternary center slows the reaction kinetics compared to standard amino acids. -

Workup: Concentrate in vacuo. Co-evaporate with toluene (

) to remove excess

Crystallization for X-Ray Diffraction

Obtaining single crystals suitable for XRD requires a slow transition from solution to solid state to minimize defects.

-

Method: Vapor Diffusion (Sitting Drop or Layering).

-

Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent).

-

Protocol:

-

Dissolve 50 mg of the crude HCl salt in minimal warm methanol (

mL). -

Filter through a 0.2

PTFE syringe filter into a narrow vial. -

Carefully layer diethyl ether (

mL) on top of the methanol solution. Do not mix. -

Seal and store at

undisturbed for 3–5 days. -

Result: Colorless prismatic crystals form at the interface.

-

Structural Analysis & Crystallography[6][7]

Visualizing the Workflow

The following diagram illustrates the logical flow from chemical synthesis to structural elucidation.

Caption: Workflow for the synthesis and structural determination of sterically hindered amino acid esters.

Predicted & Observed Structural Features

Based on the crystallographic data of homologous

A. Crystal Packing (The Ionic Lattice)

The structure does not exist as discrete neutral molecules but as an ionic lattice of anilinium-like cations and chloride anions .

-

Space Group: Typically centrosymmetric (e.g.,

or -

Chloride Bridging: The

ion acts as a hydrogen bond acceptor hub, typically accepting 3 H-bonds from the ammonium group (-

Distance (

): -

Geometry: Tripodal anchoring stabilizes the cation position.

-

B. Molecular Conformation[4]

-

Torsion Angles: The

(N-C-

Typical

values: -

The extended

-sheet conformation (

-

-

Ester Planarity: The ester group (

) adopts a cis or trans conformation (usually trans, torsion

Representative Crystallographic Data Table

Note: These values represent the typical range for

| Parameter | Typical Value / Range | Structural Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts |

| Space Group | Favored packing for centrosymmetric pairs | |

| Z (Units/Cell) | 4 | Standard packing density |

| Bond Length ( | Slightly elongated due to steric crowding | |

| Bond Angle ( | Tetrahedral distortion from bulk | |

| H-Bond ( | Strong electrostatic interaction |

Pharmaceutical Applications & QSAR

The structural rigidity of methyl 2-amino-2-methylpentanoate hydrochloride is its primary asset in drug development.

Peptidomimetics

In peptide design, replacing a native amino acid with this scaffold induces a "kink" or helical turn.

-

Mechanism: The "Thorpe-Ingold" effect (gem-dimethyl effect) reduces the entropic penalty of folding.

-

Result: It stabilizes

-helices or

Stability Logic

Caption: Mechanism of metabolic stabilization via steric hindrance.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229526, 2-Amino-2-methylpentanoic acid. Retrieved from [Link]

-

-

Synthesis Methodology

-

Li, J., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4). (Describes the TMSCl/MeOH esterification protocol applicable to hindered amino acids). Retrieved from [Link]

-

-

Conform

-Disubstituted Amino Acids:-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. (Establishes the

-helical preference for

-

-

Crystallographic Reference Standards

-

Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acid derivatives. Biopolymers.[4] (Seminal work on the X-ray structures of this class).

-

Sources

- 1. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]

- 2. 60667-85-8|(2R,3S)-2-Amino-3-methyl-pentanoic acid methyl ester hydrochloride|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions [mdpi.com]

The Architect’s Guide to Alpha-Amino Acid Esters: From Fischer Distillation to Prodrug Design

Executive Summary

Alpha-amino acid esters are the silent workhorses of peptide chemistry and modern therapeutics. Originally developed in the late 19th century to solve the "zwitterion problem" of protein analysis, these compounds have evolved into critical intermediates for solid-phase peptide synthesis (SPPS) and bioavailability-enhancing prodrugs. This guide deconstructs the history, synthetic causality, and therapeutic application of amino acid esters, providing validated protocols for the bench scientist.

Part 1: The Historical Genesis – Solving the Volatility Paradox

Before the era of chromatography, early protein chemists faced a fundamental physical barrier: amino acids are zwitterions. Their dipolar nature (

The Fischer Breakthrough (1901) While Theodor Curtius first synthesized amino acid esters in 1883, it was Emil Fischer who weaponized this chemistry in 1901.[1][2] Fischer realized that masking the carboxylic acid as an ester eliminated the zwitterionic character, lowering the boiling point significantly. This allowed him to separate amino acids from protein hydrolysates via fractional distillation under reduced pressure , a method that defined protein chemistry for decades.[1][2]

Diagram 1: The Logic of Fischer Separation

This diagram illustrates the physical chemistry shift that allowed Fischer to isolate amino acids.

Caption: Fischer's workflow converted non-volatile zwitterions into distillable esters, enabling the discovery of new amino acids.

Part 2: Synthetic Methodologies & Mechanistic Causality

Modern synthesis has moved beyond Fischer's gaseous HCl method. The choice of esterification protocol depends heavily on the scale, the alcohol used, and the sensitivity of the side chain.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Mechanism Driver | Best For | Technical Drawback |

| Classic Fischer | Dry HCl gas, Alcohol, Reflux | Le Chatelier’s Principle (Mass action) | Simple methyl/ethyl esters | Handling dangerous HCl gas; hygroscopic product. |

| Brenner-Huber | In-situ HCl generation + Water scavenging | Methyl/Ethyl esters; High throughput | Highly exothermic; | |

| Dean-Stark | PTSA, Alcohol, Toluene | Azeotropic water removal | Benzyl/bulky esters | Requires high boiling point; thermal stress. |

| Steglich | DCC/DMAP, Alcohol | Carbodiimide activation | Acid-sensitive substrates | Formation of DCU byproduct; expensive. |

Deep Dive: The Brenner-Huber Method (Thionyl Chloride)

First described by Brenner and Huber in 1953 , this is the gold standard for preparing methyl and ethyl esters.

The Causality of Conditions:

-

Temperature Control (

start): The reaction between -

In-situ Activation:

reacts with methanol to form a sulfite intermediate and HCl. The amino acid carboxylic group is activated (likely via an acyl chloride or mixed anhydride intermediate) and then attacked by the alcohol. -

Water Scavenging:

consumes water produced during esterification, driving the equilibrium forward without needing physical water removal.

Diagram 2: Thionyl Chloride Activation Mechanism

Visualizing the activation pathway in the Brenner-Huber protocol.

Caption: The SOCl2 method drives esterification by chemically consuming water and generating the acid catalyst in situ.

Part 3: The Pivot to Therapeutics (Prodrugs)

In the late 20th century, the utility of amino acid esters shifted from synthesis intermediates to prodrug design . Many antiviral and antihypertensive drugs have poor oral bioavailability due to low lipophilicity or lack of specific transporters.

The "Trojan Horse" Strategy: By esterifying a drug with an amino acid (e.g., Valine), the molecule mimics a dietary nutrient. This allows it to be actively transported across the intestinal epithelium via the PEPT1 transporter , which normally handles dipeptides. Once inside the blood, ubiquitous esterases hydrolyze the bond, releasing the active drug.

Case Study: Valacyclovir

-

Parent Drug: Acyclovir (poor oral bioavailability ~15-20%).

-

Prodrug: Valacyclovir (L-valyl ester of acyclovir).

-

Result: Bioavailability increases to ~54% because the valine moiety targets the PEPT1 transporter.

Diagram 3: The Prodrug Bioactivation Pathway

Tracing the path of an amino acid ester prodrug from ingestion to activity.

Caption: Valacyclovir exploits the PEPT1 transporter for uptake before enzymatic hydrolysis releases the active drug.

Part 4: Validated Experimental Protocols

Protocol A: Methyl Ester Synthesis (Brenner-Huber Method)

Use this for converting free amino acids to methyl/ethyl esters efficiently.

Reagents:

-

L-Amino Acid (10 mmol)

-

Thionyl Chloride (

) (11-12 mmol) -

Methanol (anhydrous, 20 mL)

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a drying tube (CaCl2). Place in an ice-water bath (

). -

Solvent Charge: Add 20 mL anhydrous methanol.

-

Activation (Critical): Add

dropwise via syringe over 10 minutes. Caution: Exothermic evolution of HCl gas. Stir for 10 minutes at -

Addition: Add the solid amino acid in one portion.

-

Reaction: Remove the ice bath. Stir at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

-

Self-Validation Check: Spot an aliquot on TLC (n-butanol/acetic acid/water 4:1:1). The starting material (low Rf) should disappear, replaced by the ester (higher Rf, ninhydrin positive).

-

Workup: Concentrate in vacuo to remove solvent and excess HCl. Add diethyl ether to induce crystallization of the hydrochloride salt. Filter and dry.

Protocol B: Benzyl Ester Synthesis (Dean-Stark Method)

Use this for high-boiling alcohols where water removal is the limiting factor.

Reagents:

-

L-Amino Acid (10 mmol)

-

Benzyl Alcohol (50 mmol, excess)

-

p-Toluenesulfonic acid monohydrate (PTSA) (11 mmol)

-

Toluene (50 mL) or Benzene (if permitted)

Step-by-Step:

-

Setup: Equip a 250 mL RBF with a Dean-Stark trap and a reflux condenser.

-

Charge: Add amino acid, PTSA, benzyl alcohol, and toluene.

-

Reflux: Heat the mixture to vigorous reflux (

). The solvent vapor will carry water into the trap. -

Monitoring: Continue reflux until water ceases to accumulate in the trap (usually 5-12 hours). The solution should become clear.

-

Workup: Cool to room temperature. Add diethyl ether. The product usually precipitates as the PTSA salt. Recrystallize from ethanol/ether.

References

-

Fischer, E. (1901). Über die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie.[3]

-

Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115.

-

Curtius, T. (1883). Ueber Glycocolläther. Berichte der deutschen chemischen Gesellschaft, 16(1), 753-757.

-

Anand, B. S., et al. (2003). Amino acid prodrugs of acyclovir as potential antiviral agents. Current Opinion in Investigational Drugs.

-

Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery.[4] AAPS PharmSci.

Sources

biological precursors of 2-amino-2-methylpentanoic acid

An In-depth Technical Guide to the Biological Precursors of 2-Amino-2-methylpentanoic Acid

Authored by a Senior Application Scientist

Foreword: Unraveling the Origins of a Non-Standard Amino Acid

In the landscape of metabolic engineering and drug development, non-standard amino acids represent a frontier of untapped potential. 2-Amino-2-methylpentanoic acid, a methylated analogue of the essential amino acid isoleucine, presents a compelling case for investigation. While not one of the canonical twenty amino acids incorporated into proteins, its unique structure suggests potential applications in peptide synthesis, as a metabolic probe, or as a building block for novel pharmaceuticals. This guide provides a deep dive into the probable , grounding our exploration in the well-established pathways of branched-chain amino acid biosynthesis. For researchers and drug development professionals, understanding the biosynthetic origins of this molecule is the first critical step toward harnessing its potential. We will proceed with the scientifically supported hypothesis that the precursors of 2-amino-2-methylpentanoic acid are rooted in the isoleucine biosynthesis pathway, a cornerstone of microbial and plant metabolism.